N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

Catalog No.
S11559131
CAS No.
M.F
C15H12N2OS2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]ben...

Product Name

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide

IUPAC Name

N-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide

Molecular Formula

C15H12N2OS2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C15H12N2OS2/c1-10-16-13(12-8-5-9-19-12)15(20-10)17-14(18)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,18)

InChI Key

ILPJUUDRUCCRFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CS3

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide is a synthetic compound characterized by its unique structure, which combines a benzamide moiety with a thiazole and thiophene ring system. This compound has the molecular formula C13H12N2OS2 and a molecular weight of approximately 280.37 g/mol. Its structure features a thiazole ring substituted with a methyl group and a thiophene ring, which contribute to its potential biological activities and chemical reactivity.

The reactivity of N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can be attributed to the presence of functional groups such as the amide and thiazole. Common reactions include:

  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, making it a candidate for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic benzene ring can undergo electrophilic substitution, allowing for the introduction of various substituents.
  • Thiazole Ring Chemistry: The thiazole moiety may engage in reactions typical of heterocycles, such as oxidation or reduction.

Research indicates that compounds similar to N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide exhibit diverse biological activities, including:

  • Antimicrobial Properties: Some thiazole derivatives are known for their antibacterial and antifungal activities.
  • Anticancer Activity: Certain benzamide derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds containing thiophene rings are often investigated for their anti-inflammatory properties.

These activities suggest that N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide may also possess similar pharmacological effects, warranting further investigation.

The synthesis of N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of 2-methyl-4-thiophenylthiazole with benzoyl chloride in the presence of a base such as triethylamine.
    2 methyl 4 thiophen 2 yl 1 3 thiazol+Benzoyl ChlorideN 2 methyl 4 thiophen 2 yl 1 3 thiazol 5 yl benzamide\text{2 methyl 4 thiophen 2 yl 1 3 thiazol}+\text{Benzoyl Chloride}\rightarrow \text{N 2 methyl 4 thiophen 2 yl 1 3 thiazol 5 yl benzamide}
  • Cyclization Reactions: Starting materials can be cyclized under acidic or basic conditions to form the thiazole ring.

N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agriculture: Compounds with similar structures are often explored for their pesticidal properties.

Interaction studies involving N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide could include:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of enzymes related to disease processes could provide insights into therapeutic uses.

Several compounds share structural features with N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethanoneContains a ketone groupAntimicrobialIncorporates a ketone functionality
4-(dimethylamino)-N-(1,3-thiazol-2-yl)benzamideContains dimethylamino groupAnticancerDimethylamino enhances solubility
1-[3-(2-Methyl-4-thiophen-2-yl)-1,3-thiazol]-propanoylpiperidinePiperidine ring additionAnalgesic propertiesPresence of piperidine alters pharmacokinetics

The uniqueness of N-[2-methyl-4-(thiophen-2-y)-1,3-thiazol -5 -yl]benzamide lies in its specific combination of thiazole and thiophene structures along with the benzamide functionality, which may confer distinct biological properties compared to other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

300.03910536 g/mol

Monoisotopic Mass

300.03910536 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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